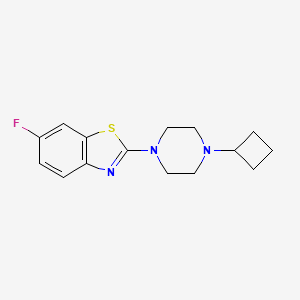![molecular formula C15H18F3N3O3 B12270064 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12270064.png)
2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine is a complex organic compound that features both morpholine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution.
Morpholine Ring Formation: The morpholine ring can be synthesized through cyclization reactions involving amines and diols.
Coupling Reactions: The final step involves coupling the morpholine and pyridine rings, possibly through amide bond formation using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production might involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors could be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the pyridine ring or the carbonyl group.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it might serve as a probe or ligand in studying enzyme interactions or receptor binding due to its unique structure.
Medicine
Pharmaceutical applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, it might be used in the development of agrochemicals or as an intermediate in the synthesis of other functional materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholine-4-carbonyl)-4-pyridin-2-ylmorpholine: Lacks the trifluoromethyl group, potentially less stable or active.
4-(Trifluoromethyl)pyridine: Simpler structure, used in various chemical syntheses.
Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
The presence of both morpholine and pyridine rings, along with the trifluoromethyl group, makes 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine unique in terms of its potential biological activity and chemical properties.
Propriétés
Formule moléculaire |
C15H18F3N3O3 |
|---|---|
Poids moléculaire |
345.32 g/mol |
Nom IUPAC |
morpholin-4-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H18F3N3O3/c16-15(17,18)11-1-2-13(19-9-11)21-5-8-24-12(10-21)14(22)20-3-6-23-7-4-20/h1-2,9,12H,3-8,10H2 |
Clé InChI |
HKYJWMAZWVWIKZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2CN(CCO2)C3=NC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12269993.png)
![Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B12270004.png)
![N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12270011.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12270016.png)
![1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12270021.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12270023.png)
![N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12270025.png)
![4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270030.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12270037.png)
![3-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270044.png)
![4-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12270048.png)
![4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B12270055.png)

